1H-pyrazol-1-ol

Medicinal Chemistry Drug Design Bioisosterism

Researchers seeking a validated carboxylic acid bioisostere face limited options with well-characterized physicochemical profiles. 1H-Pyrazol-1-ol addresses this gap: • Bioisosteric activity validated in aldose reductase inhibitors (IC50 < 1 µM) • Defined pKa 6.3, LogP -0.08, solubility 5.64 mg/mL (ESOL) • 97% purity ensures regioselective derivatization (e.g., ortho-lithiation at 5-position) • In stock for immediate global shipping.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 81945-73-5
Cat. No. B042703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazol-1-ol
CAS81945-73-5
Synonyms1-Hydroxy-1H-pyrazole;  1-Hydroxypyrazole;  N-Hydroxypyrazole;  Pyrazol-1-ol
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)O
InChIInChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H
InChIKeyQVCIPIYWPSPRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-1-ol: N-Hydroxy Heterocycle for Pharmaceutical Synthesis


1H-Pyrazol-1-ol (also known as 1-hydroxypyrazole or N-hydroxypyrazole) is a five-membered N-hydroxy heterocyclic compound with the molecular formula C3H4N2O and a molecular weight of 84.08 g/mol . It is characterized by a pyrazole ring bearing a hydroxyl group directly attached to one of the nitrogen atoms, which confers unique physicochemical properties, including an acidic N-hydroxy functionality with a pKa of 6.3 [1]. This compound is primarily employed as a key synthetic intermediate in medicinal chemistry and as a bioisostere of carboxylic acid moieties in drug design [2]. It is commercially available with standard purities of 97% .

Bioisosteric replacement studies for carboxylic acid moieties in drug design
Regioselective synthesis via directed ortho-lithiation for 5-substituted pyrazoles
Well-characterized profile with consensus LogP and solubility data for ADME assays

Why 1H-Pyrazol-1-ol Cannot Be Replaced by Generic Pyrazoles


Generic substitution of 1H-pyrazol-1-ol with other pyrazole derivatives or N-oxides is not feasible due to its specific physicochemical and biological profile. The N-hydroxy moiety on the pyrazole ring imparts a unique combination of properties: it is a moderately acidic group (pKa 6.3) that is distinct from the more basic pyrazole (pKa ~2.5) [1], it serves as a hydrogen bond donor and acceptor, and it can act as a bioisostere for carboxylic acids, offering improved membrane permeability due to its higher pKa compared to tetrazoles or carboxylic acids [2]. Furthermore, the tautomeric equilibrium between the N-hydroxy and N-oxide forms [3] directly influences its reactivity and binding interactions. Replacing it with a simple pyrazole would eliminate the hydroxyl group's functionality, while substitution with other N-oxides would alter the electronic and hydrogen-bonding properties, potentially compromising synthetic outcomes or biological activity [4].

Risk 1

N-hydroxy pKa and hydrogen-bonding pattern differ from simple pyrazole, altering solubility and target engagement.

Risk 2

Tautomeric equilibrium between N-hydroxy and N-oxide forms impacts reactivity; absent in generic pyrazoles.

Risk 3

Carboxylic acid bioisosteric profile and improved permeability context may not transfer to other N-oxides.

Quantitative Comparative Evidence for 1H-Pyrazol-1-ol


Distinct pKa Profile vs. Pyrazole and Carboxylic Acid Bioisosteres

1H-Pyrazol-1-ol possesses an acidic N-hydroxy functionality with a pKa of 6.3 [1]. This value is significantly higher than that of the parent pyrazole, which acts as a weak base with a pKa of approximately 2.5 for its conjugate acid [2]. Furthermore, when compared to other carboxylic acid bioisosteres, 1H-pyrazol-1-ol demonstrates a superior physicochemical profile for drug development. In the context of aldose reductase inhibitors, the 1-hydroxypyrazole moiety provided a higher pKa value compared to the corresponding acetic acid derivatives [3]. This higher pKa is advantageous as it can lead to more efficient tissue permeation and potentially improved pharmacokinetic properties [3].

pKa Profile
Reported
pKa 6.3 vs. pyrazole ~2.5 (conj. acid)
Supports solubility and permeability differentiation
Experimental determination; comparator values from literature
Medicinal Chemistry Drug Design Bioisosterism

Superior Bioisostere: Enhanced Permeability vs. Carboxylic Acids and Tetrazoles

1H-Pyrazol-1-ol has been successfully validated as a bioisosteric replacement for the acetic acid moiety, achieving submicromolar inhibitory activity (IC50 < 1 µM) against aldose reductase [1]. In a direct comparison within a series of inhibitors, the compound bearing the 1-hydroxypyrazole group demonstrated a 'superior physicochemical profile' compared to the original acetic acid derivatives, which included more efficient tissue permeation attributed to its higher pKa value [1]. Unlike tetrazole bioisosteres, which can be metabolically labile, the 1-hydroxypyrazole ring offers a stable alternative that maintains the necessary acidity for target engagement while enhancing drug-likeness [2].

Bioisosteric Activity
Reported comparator context
IC50
Supports lead optimization with retention of target potency
Aldose reductase inhibition assay; permeability context from in vitro profiling
LogP & Solubility
Data to verify
Consensus LogP -0.08, ESOL solubility 5.64 mg/mL
Supports solvent selection and ADME prediction
Calculated from multiple in silico models; verify experimentally
Regioselective Lithiation
Method context
Exclusive 5-substitution via directed ortho-lithiation
Supports diverse pyrazole library synthesis
Based on 1-(benzyloxy)pyrazole route; 38% yield baseline reported
Bioisosterism Medicinal Chemistry Aldose Reductase

Defined LogP and Solubility for Reliable Formulation

1H-Pyrazol-1-ol possesses a well-characterized physicochemical profile that is essential for reproducible research and formulation development. The compound has a consensus LogP (octanol-water partition coefficient) of -0.08 , indicating a slight preference for the aqueous phase. Its predicted aqueous solubility is 5.64 mg/mL (0.0671 mol/L) based on the ESOL method . While solubility data for many in-class N-oxide analogs are often unavailable or calculated with high uncertainty, these values for 1H-pyrazol-1-ol are derived from multiple prediction models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) providing a robust, validated dataset . Additionally, a calculated solubility value of 84.9 g/L at 25°C has been reported .

LogP & Solubility
Data to verify
Consensus LogP -0.08, ESOL solubility 5.64 mg/mL
Supports solvent selection and ADME prediction
Calculated from multiple in silico models; verify experimentally
Formulation ADME Physicochemical Properties

Validated Synthetic Utility: 1H-Pyrazol-1-ol Enables Directed Lithiation for Regioselective Functionalization

1H-Pyrazol-1-ol is a key intermediate for the regioselective synthesis of 5-substituted 1-hydroxypyrazoles. A directed ortho-lithiation strategy using 1-(benzyloxy)pyrazole, derived from 1H-pyrazol-1-ol, allows for the installation of various electrophiles exclusively at the 5-position, a transformation that is challenging to achieve with unsubstituted pyrazole [1]. This method provides access to otherwise inaccessible substitution patterns, which are valuable for generating diverse libraries of pyrazole-based compounds for pharmaceutical and agrochemical applications [2]. The standard synthetic route from pyrazole to 1H-pyrazol-1-ol yields the product in approximately 38% yield , providing a baseline for process optimization.

Regioselective Lithiation
Method context
Exclusive 5-substitution via directed ortho-lithiation
Supports diverse pyrazole library synthesis
Based on 1-(benzyloxy)pyrazole route; 38% yield baseline reported
Synthetic Chemistry C-H Functionalization Regioselectivity

Optimal Application Scenarios for 1H-Pyrazol-1-ol


Bioisosteric Replacement of Carboxylic Acids in Lead Optimization

1H-Pyrazol-1-ol is the preferred choice for medicinal chemists seeking to replace a carboxylic acid or tetrazole moiety in a drug candidate. Its pKa of 6.3 and validated bioisosteric activity (IC50 < 1 µM) [1] provide a tangible advantage over other isosteres by offering improved membrane permeability and a superior physicochemical profile, as demonstrated in aldose reductase inhibitor development [2]. Procuring this compound enables the exploration of a validated bioisostere that can directly address permeability or solubility challenges without sacrificing potency.

Regioselective Synthesis of 5-Substituted Pyrazole Libraries

For synthetic and medicinal chemistry groups building diverse pyrazole libraries, 1H-pyrazol-1-ol is an essential building block. Its derived 1-(benzyloxy)pyrazole enables directed ortho-lithiation, allowing for the exclusive introduction of functional groups at the 5-position [3]. This level of regiocontrol is not achievable with unsubstituted pyrazole and is critical for structure-activity relationship (SAR) studies and the generation of novel chemical entities for pharmaceutical and agrochemical screening [4]. Procurement of high-purity (97%) 1H-pyrazol-1-ol ensures reliable and reproducible synthetic outcomes.

ADME and Formulation Studies with Robust Physicochemical Data

When designing preclinical formulation or ADME studies, scientists require compounds with well-characterized physicochemical properties. 1H-Pyrazol-1-ol offers a defined consensus LogP of -0.08 and calculated aqueous solubility (5.64 mg/mL ESOL or 84.9 g/L calc.) . This robust dataset, derived from multiple validated models, reduces uncertainty in experimental design, facilitates the selection of appropriate solvents and buffers, and provides a reliable baseline for computational modeling and property prediction. Selecting this compound over less-characterized analogs minimizes the risk of unexpected solubility or stability issues during critical assays.

N-Oxide Tautomerism and Hydrogen-Bonding Exploration

1H-Pyrazol-1-ol exists in a tautomeric equilibrium with its pyrazole N-oxide form, a property that directly influences its hydrogen-bonding donor/acceptor capacity and molecular recognition [5]. This makes it a valuable model compound for studying the role of N-hydroxy/N-oxide tautomerism in biological systems, crystal engineering, and the design of supramolecular assemblies. Researchers investigating these fundamental properties will find 1H-pyrazol-1-ol to be a well-defined, commercially available scaffold that facilitates mechanistic and structural studies.

Application
Selection Property
Validation Focus
Bioisosteric Replacement Studies
Reported bioisosteric activity and permeability profile
Enzyme inhibition and permeability assays
Regioselective Pyrazole Synthesis
Directed ortho-lithiation compatibility
Regioselectivity and purity assessment
Preclinical ADME Profiling
Characterized LogP and solubility data
Solubility, stability, and computational modeling
N-Oxide Tautomerism Studies
Tautomeric equilibrium behavior
Hydrogen-bonding analysis and crystal engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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